Methyl 5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Overview
Description
“Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate” is a compound that has been used in the preparation of 2-aryl-4,4,5,5,-tetramethyl-1,3,2-dioxaborolanes via palladium-catalyzed coupling reactions .
Synthesis Analysis
The synthesis of similar compounds often involves palladium-catalyzed coupling reactions .
Molecular Structure Analysis
The InChI code for “methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” is 1S/C15H21BO4/c1-10-7-11(13(17)18-6)9-12(8-10)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3 .
Chemical Reactions Analysis
“Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate” has been used to prepare 2-aryl-4,4,5,5,-tetramethyl-1,3,2-dioxaborolanes via palladium-catalyzed coupling reactions .
Physical And Chemical Properties Analysis
“Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” has a molecular weight of 276.14 and is a solid at room temperature .
Scientific Research Applications
Synthesis and Characterization
- Methyl 5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is involved in the synthesis of various boric acid ester intermediates with benzene rings. These compounds are synthesized through multi-step reactions and characterized using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. The molecular structures of these compounds are further confirmed and analyzed using density functional theory (DFT), indicating consistency between DFT-optimized structures and crystallography data (Huang et al., 2021).
Molecular and Crystallographic Analysis
- The compound's application extends to crystallographic and conformational analyses. The detailed molecular structure, electrostatic potential, and frontier molecular orbitals are investigated, revealing various physicochemical properties. This information is crucial for understanding the compound's interactions and stability in different environments (Wu et al., 2021).
Catalytic Applications
- In palladium-catalyzed reactions, this compound has been used for the borylation of aryl bromides. This method is especially effective for aryl bromides with sulfonyl groups, demonstrating its utility in the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes (Takagi & Yamakawa, 2013).
Development of Novel Compounds
- The compound has been used in the convenient microwave-assisted synthesis of heteroaryl-linked benzimidazoles, leading to a variety of heteroaryl-substituted benzimidazoles through subsequent Suzuki–Miyaura cross-coupling reactions (Rheault, Donaldson & Cheung, 2009).
In Drug Design and Testing
- Its boronate group has been employed in the design of prochelator compounds for cytoprotection against oxidative stress. Such compounds show potential in conditionally targeting iron sequestration in cells under oxidative stress, which is significant for developing treatments against diseases caused by iron-catalyzed oxidative damage (Wang & Franz, 2018).
Safety And Hazards
properties
IUPAC Name |
methyl 5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO4/c1-10-7-8-12(11(9-10)13(17)18-6)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPODWPVHFAHRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676814 | |
Record name | Methyl 5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
CAS RN |
1088994-18-6 | |
Record name | Methyl 5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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